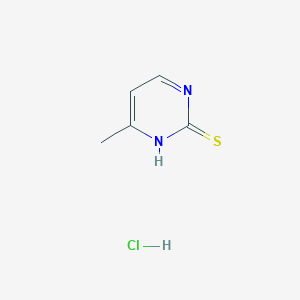
2-メルカプト-4-メチルピリミジン塩酸塩
概要
説明
2-Mercapto-4-methylpyrimidine hydrochloride is a heterocyclic organic compound with the chemical formula C5H6N2S·HCl. It appears as a yellowish crystalline powder and is soluble in water and ethanol. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
科学的研究の応用
2-Mercapto-4-methylpyrimidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride typically involves the reaction of 4-methylpyrimidine with hydrogen sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol derivative. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 2-Mercapto-4-methylpyrimidine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
2-Mercapto-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
作用機序
The mechanism of action of 2-Mercapto-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-Mercapto-4-methylpyrimidine
- 4-Methyl-2-pyrimidinethiol
- 6-Methyl-1,2-dihydropyrimidine-2-thione hydrochloride
Uniqueness
2-Mercapto-4-methylpyrimidine hydrochloride stands out due to its unique combination of a thiol group and a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLPBLXSJWAKG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6959-66-6 | |
| Record name | 4-Methylpyrimidine-2-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 2-Mercapto-4-methylpyrimidine hydrochloride?
A1: 2-Mercapto-4-methylpyrimidine hydrochloride can be synthesized in a three-step process: [, ]
Q2: How is the structure of 2-Mercapto-4-methylpyrimidine hydrochloride confirmed?
A2: The synthesized compound's structure is confirmed using spectroscopic techniques, specifically Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry (MS). [, ] These methods provide information about the functional groups and molecular weight of the synthesized compound, respectively, confirming its identity.
Q3: How does the structure of pyrimidine-2-thiol derivatives influence their coordination with platinum?
A3: Research indicates that steric hindrance plays a crucial role in the coordination behavior of pyrimidine-2-thiol derivatives with platinum. [] While pyrimidine-2-thiol and 4-methylpyrimidine-2-thiol can form both dinuclear platinum complexes with bridging ligands and mononuclear bis-chelate complexes, 4,6-dimethylpyrimidine-2-thiol exclusively forms the mononuclear bis-chelate complex. This preference is attributed to the increased steric bulk around the coordination site in the 4,6-dimethyl derivative, hindering the formation of the dinuclear complex.
Q4: What are some potential applications of 2-Mercapto-4-methylpyrimidine hydrochloride and its derivatives?
A4: While the provided research primarily focuses on synthesis and structural characterization, 2-Mercapto-4-methylpyrimidine hydrochloride and its derivatives are considered valuable building blocks in various fields. [, , ] These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)

